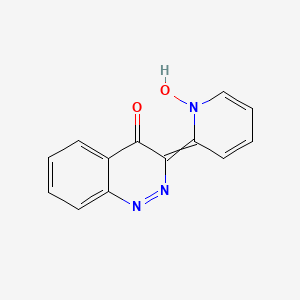
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one: is a heterocyclic compound that features both pyridine and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one typically involves the condensation of a pyridine derivative with a cinnoline precursor. The reaction conditions may include the use of a base to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypyridine moiety.
Reduction: Reduction reactions could target the ylidene linkage or the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyridine or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound may be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the unique structural features of the compound.
Industry: In industrial applications, the compound might be used in the synthesis of dyes, pigments, or other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism of action for compounds like 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Hydroxypyridin-2(1H)-ylidene)quinolin-4(3H)-one
- 3-(1-Hydroxypyridin-2(1H)-ylidene)benzimidazol-4(3H)-one
Uniqueness: The uniqueness of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one lies in its specific combination of pyridine and cinnoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
60928-32-7 |
|---|---|
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-(1-hydroxypyridin-2-ylidene)cinnolin-4-one |
InChI |
InChI=1S/C13H9N3O2/c17-13-9-5-1-2-6-10(9)14-15-12(13)11-7-3-4-8-16(11)18/h1-8,18H |
InChI-Schlüssel |
BKJXCJRTHFIPNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C=CC=CN3O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
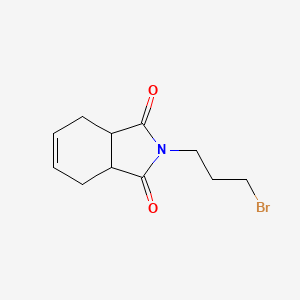
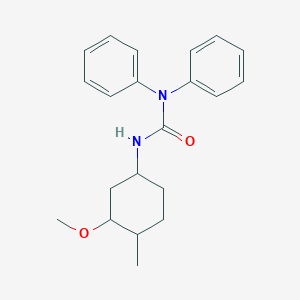

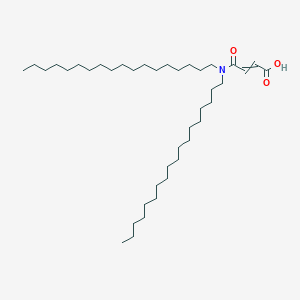
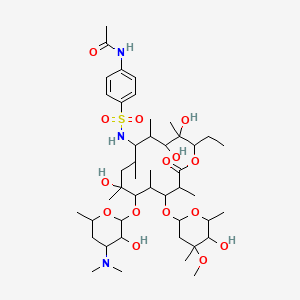

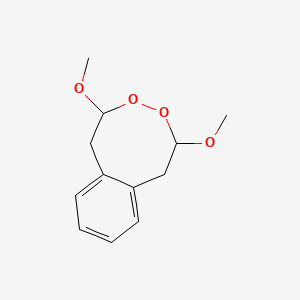
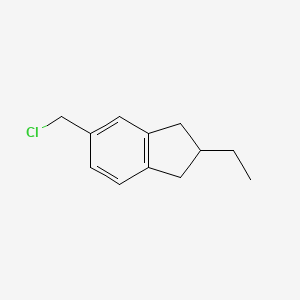
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)


